

Executive Summary: Unpacking a High-Value Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Cat. No.:	B1524670

[Get Quote](#)

In the landscape of fine chemical synthesis, the demand for versatile, functionalized heterocyclic compounds is insatiable. These molecules form the backbone of countless innovations in pharmaceuticals, agrochemicals, and materials science. This guide provides a deep technical dive into a particularly valuable building block: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

It is critical to first address a point of chemical nomenclature. While inquiries may be made for the isomer "**3-Bromo-5-chloro-2-(trifluoromethyl)pyridine**", the overwhelmingly documented, commercially available, and synthetically utilized compound is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, registered under CAS Number 71701-92-3.^{[1][2][3]} This guide will focus exclusively on this specific isomer, elucidating the properties and applications that establish its significance.

This molecule's utility is derived from a strategic trifecta of functional groups on the pyridine core. The trifluoromethyl (-CF₃) group, a powerful bioisostere, is renowned for enhancing the metabolic stability, lipophilicity, and binding affinity of target molecules.^[4] Concurrently, the bromine and chlorine atoms serve as distinct and versatile reactive "handles," enabling chemists to forge complex molecular architectures with high precision through a variety of cross-coupling reactions. This guide will explore the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective utilization.

Part 1: Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The data below has been consolidated from authoritative chemical databases and suppliers.

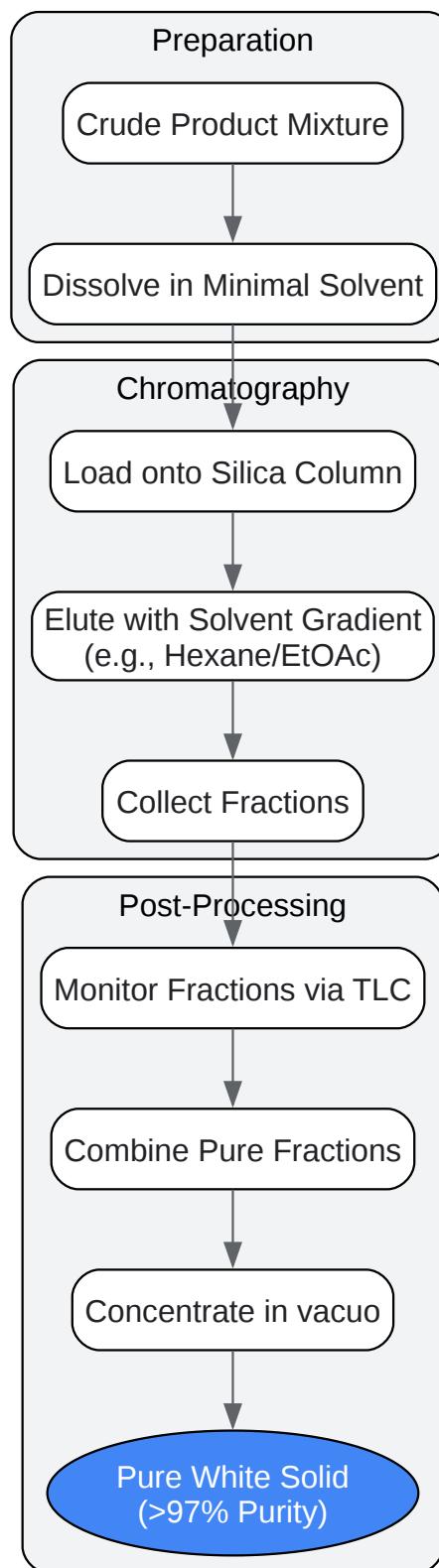
Property	Value	Source(s)
CAS Number	71701-92-3	[1] [2] [3]
Molecular Formula	C ₆ H ₂ BrClF ₃ N	[1] [5]
Molecular Weight	260.44 g/mol	[1] [2]
Physical Form	Solid	[1]
Melting Point	28-32 °C	[1]
Boiling Point	189.6 ± 35.0 °C (Predicted)	[6]
Density	1.804 ± 0.06 g/cm ³ (Predicted)	[6]
InChI Key	GVQLMGPWTHAUPV- UHFFFAOYSA-N	[1]
SMILES String	FC(F)(F)c1cnc(Cl)c(Br)c1	[1]

The compound's status as a low-melting solid is a practical consideration for handling and storage, requiring a well-controlled environment to prevent clumping. Its predicted boiling point suggests that purification via distillation is viable, though chromatographic methods are more commonly cited for achieving high purity.[\[7\]](#)

Part 2: Synthesis and High-Purity Elucidation

The synthesis of highly substituted pyridines is a non-trivial challenge. The industrial production of trifluoromethylpyridine (TFMP) derivatives often involves multi-step processes, such as the chlorination and subsequent fluorination of picoline precursors at high temperatures.[\[8\]](#)[\[9\]](#) For laboratory and specialized applications, purification of the final product is paramount to ensure the fidelity of subsequent reactions.

Protocol: Final Purification via Flash Column Chromatography


The following protocol describes a standard method for purifying the crude product to yield high-purity 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.[\[7\]](#)

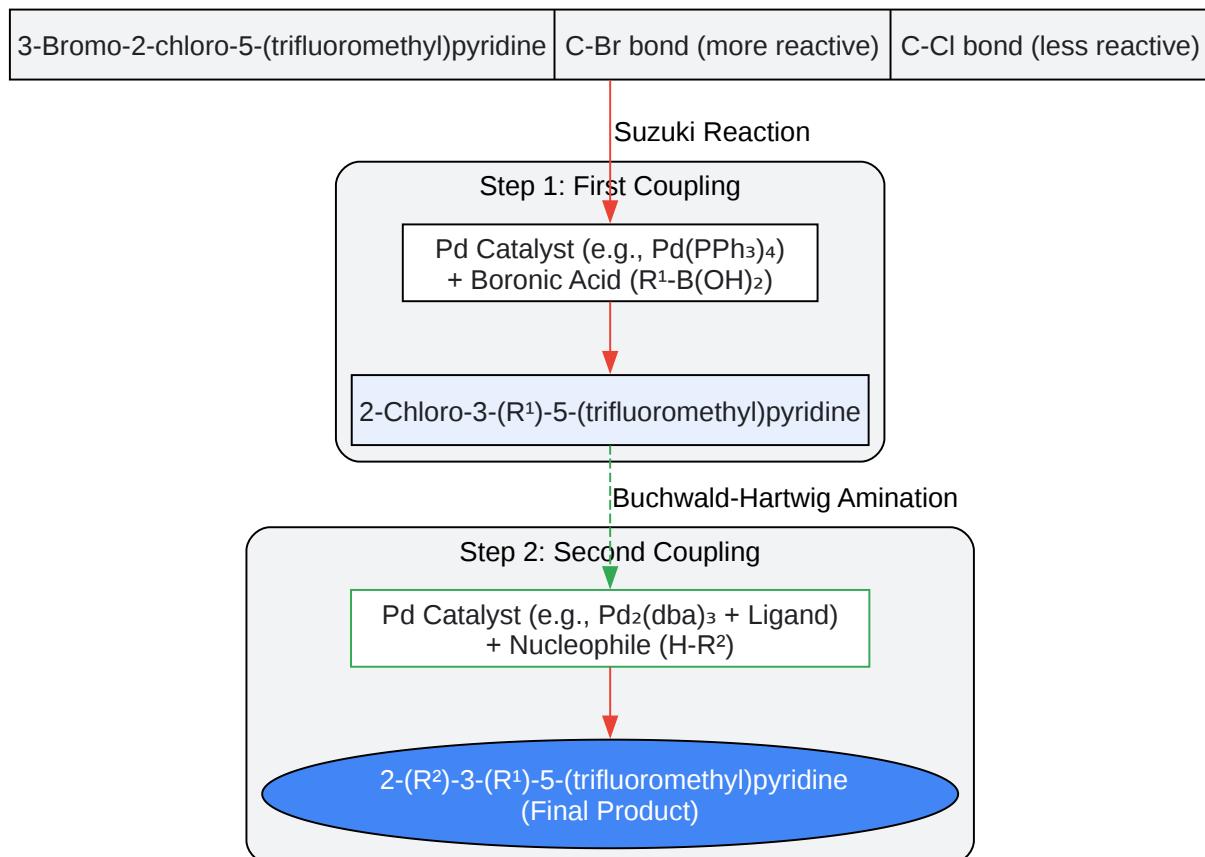
Causality Behind the Protocol: Flash column chromatography is the method of choice due to its efficiency in separating compounds with different polarities. The trifluoromethylpyridine core is relatively nonpolar, but impurities or starting materials may have different polarity profiles. The silica gel acts as the stationary phase, and a solvent system of increasing polarity (the mobile phase) is used to elute the compounds. The target compound will elute at a specific solvent concentration, allowing for its isolation from less or more polar contaminants. This ensures a final product purity, often exceeding 95-97%, which is critical for sensitive applications like transition metal-catalyzed cross-coupling reactions.

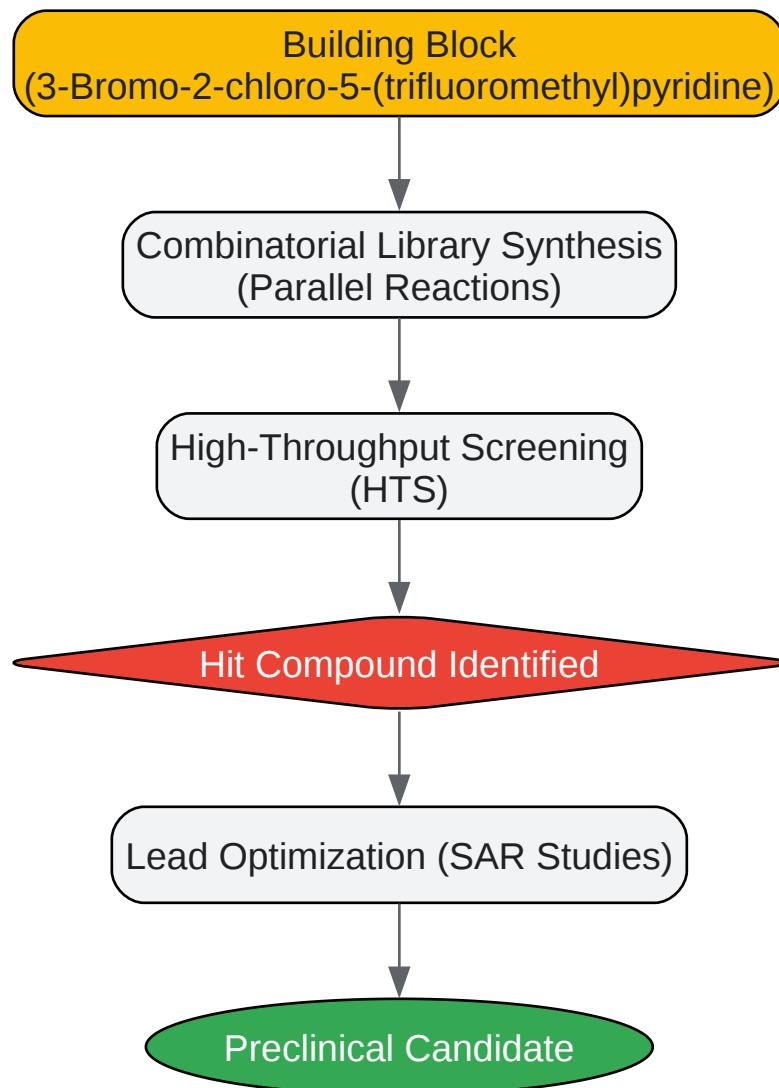
Step-by-Step Methodology:

- **Sample Preparation:** Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase solvent system.
- **Column Packing:** Prepare a flash chromatography column with silica gel, packing it as a slurry in a nonpolar solvent (e.g., hexane).
- **Loading:** Carefully load the dissolved crude mixture onto the top of the silica gel bed.
- **Elution:** Begin elution with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present.
- **Fraction Collection:** Collect fractions as the solvent runs through the column. Monitor the elution of the product using Thin Layer Chromatography (TLC).
- **Concentration:** Combine the pure fractions containing the desired product (as identified by TLC). Remove the solvent in *vacuo* using a rotary evaporator.
- **Final Product:** The resulting purified material should be a white solid, confirming the removal of colored impurities.[\[7\]](#)

Visualization: Purification Workflow

[Click to download full resolution via product page](#)


Caption: Workflow for the purification of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.


Part 3: Chemical Reactivity and Strategic Application

The synthetic power of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine lies in the differential reactivity of its two halogen substituents. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-Br bond is generally more reactive and undergoes oxidative addition more readily than the C-Cl bond. This allows for selective, stepwise functionalization of the pyridine ring, a cornerstone of modern medicinal chemistry for building molecular complexity.

Expert Insight: This reactivity hierarchy is a critical tool for synthetic strategy. A researcher can first perform a cross-coupling reaction at the more labile C3-bromo position. The resulting product, now containing a chloro-substituted trifluoromethylpyridine core, can then be subjected to a second, often more forcing, coupling reaction at the C2-chloro position. This stepwise approach avoids the formation of undesired side products and allows for the controlled, regioselective construction of highly complex molecules.

Visualization: Regioselective Cross-Coupling Strategy

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-溴-2-氯代-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 [chemicalbook.com]

- 4. nbinno.com [nbino.com]
- 5. PubChemLite - 3-bromo-5-chloro-2-(trifluoromethyl)pyridine (C₆H₂BrClF₃N) [pubchemlite.lcsb.uni.lu]
- 6. 3-bromo-5-chloro-2-(trifluoromethyl)pyridine CAS#: 823222-22-6 [m.chemicalbook.com]
- 7. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Executive Summary: Unpacking a High-Value Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524670#3-bromo-5-chloro-2-trifluoromethyl-pyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com